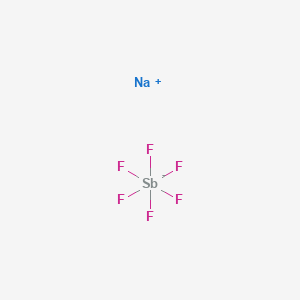

Sodium hexafluoroantimonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium hexafluoroantimonate is an inorganic chemical compound with the chemical formula NaSbF6. It is a colorless crystalline solid that is soluble in water. This compound is known for its use in various chemical reactions and industrial applications due to its unique properties.

準備方法

Synthetic Routes and Reaction Conditions: Sodium hexafluoroantimonate can be synthesized through several methods:

Oxidation of Antimony Trioxide with Bromine Trifluoride: [ 6 \text{Sb}_2\text{O}_3 + 20 \text{BrF}_3 + 12 \text{NaF} \rightarrow 12 \text{NaSbF}_6 + 10 \text{Br}_2 + 9 \text{O}_2 ]

Reaction of Antimony Pentafluoride with Sodium Fluoride: [ \text{SbF}_5 + \text{NaF} \rightarrow \text{NaSbF}_6 ]

Industrial Production Methods: In industrial settings, this compound is often produced by reacting sodium antimonate with hydrofluoric acid. The process involves:

- Reacting sodium antimonate with hydrofluoric acid at temperatures between 50-100°C.

- Filtering to remove insoluble residues.

- Concentrating the filtrate and allowing it to crystallize.

- Centrifugally drying the product to obtain pure this compound .

化学反応の分析

Types of Reactions: Sodium hexafluoroantimonate undergoes various chemical reactions, including:

Hydrolysis: It undergoes slow partial hydrolysis in aqueous solutions.

Substitution Reactions: It can participate in substitution reactions where the hexafluoroantimonate ion acts as a ligand.

Common Reagents and Conditions:

Hydrolysis: Involves water as a reagent and occurs under ambient conditions.

Substitution Reactions: Often involve other metal ions or organic ligands under controlled conditions.

Major Products:

Hydrolysis: Produces antimony oxides and hydrofluoric acid.

Substitution Reactions: Forms complexes with various metal ions or organic compounds.

科学的研究の応用

Scientific Research Applications

Sodium hexafluoroantimonate has a wide range of applications across different fields:

Chemistry

- Catalysis : It acts as a catalyst in organic synthesis and polymerization reactions. For instance, it has been used as a co-initiator in cationic polymerization processes, demonstrating significant potential in producing high-performance materials .

Biology

- Enzyme Studies : The compound is employed to investigate enzyme mechanisms and protein interactions, aiding in the understanding of biochemical pathways.

Medicine

- Drug Delivery Systems : Research indicates potential applications in drug delivery systems due to its ability to interact with biological molecules effectively. It is also being explored for antimicrobial properties .

Industry

- Specialty Chemicals Production : this compound is utilized in manufacturing specialty chemicals and materials, including high-performance polymers and coatings. Its role in improving the mechanical properties of these materials is noteworthy .

Case Study 1: Cationic Polymerization

A study demonstrated the use of this compound as a co-initiator in the cationic polymerization of cyclohexene oxide. The compound facilitated the polymerization process when combined with photochemical free radical sources, showcasing its effectiveness in controlled polymerization techniques .

Case Study 2: Glass Manufacturing

Research indicated that this compound could enhance bubble removal during glass production when used as a component in clarifying agents. This resulted in improved transparency and strength of the final glass products, highlighting its industrial relevance .

作用機序

The mechanism by which sodium hexafluoroantimonate exerts its effects is primarily through its ability to act as a strong Lewis acid. It can accept electron pairs from various donors, facilitating a wide range of chemical reactions. The molecular targets and pathways involved include:

Enzyme Inhibition: By binding to active sites of enzymes, it can inhibit their activity.

Protein Interactions: It can alter protein structures and functions by interacting with specific amino acid residues.

類似化合物との比較

Sodium hexafluoroantimonate can be compared with other similar compounds such as:

Potassium Hexafluoroantimonate (KSbF6): Similar in structure and reactivity but differs in solubility and specific applications.

Ammonium Hexafluoroantimonate (NH4SbF6): Used in similar applications but has different physical properties and reactivity.

Uniqueness: this compound is unique due to its high solubility in water and its ability to form stable complexes with a wide range of metal ions and organic compounds .

生物活性

Sodium hexafluoroantimonate (NaSbF₆) is an inorganic compound characterized by its unique chemical structure and properties. It is synthesized through various methods, primarily involving the reaction of antimony compounds with sodium fluoride or through oxidation processes. This compound has garnered attention in various fields, including materials science and biochemistry, due to its distinctive biological activities.

Synthesis and Physical Properties

This compound can be synthesized via two main methods:

-

Oxidation of Antimony Trioxide :

6Sb2O3+20BrF3+12NaF→12Na[SbF6]+10Br2+9O2

-

Direct Reaction :

SbF5+NaF→Na[SbF6]

Physical Properties

- Appearance : Colorless crystals

- Solubility : Soluble in water

- Crystal Structure : Cubic, space group Pa3, with a unit cell dimension of a = 0.820 Å .

Biological Activity

The biological activity of this compound is complex and multifaceted. It has been investigated for its potential effects on various biological systems, particularly in relation to its toxicity and interaction with cellular components.

Toxicological Profile

This compound has been classified as harmful if inhaled or swallowed and is noted for its toxic effects on aquatic life. The compound is included in several hazard lists due to its potential environmental impact .

Hazard Summary Table

| Endpoint | Hazard Level | Description |

|---|---|---|

| Inhalation | Harmful | Can cause respiratory issues |

| Aquatic Toxicity | High | Toxic to aquatic life |

| Oral Toxicity | Harmful | Potentially harmful if ingested |

Case Studies and Research Findings

- Cellular Interaction Studies : Research has indicated that this compound can interact with cellular membranes, potentially disrupting normal cellular functions. Studies have shown alterations in membrane permeability when exposed to various concentrations of the compound.

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of this compound. It has demonstrated inhibitory effects against certain bacterial strains, suggesting potential applications in antimicrobial formulations.

- Environmental Impact Studies : Investigations into the ecotoxicological effects of this compound have revealed significant impacts on aquatic ecosystems. The compound's persistence in water bodies raises concerns regarding bioaccumulation and long-term ecological consequences.

Research Findings Table

特性

CAS番号 |

16925-25-0 |

|---|---|

分子式 |

F6NaSb |

分子量 |

258.740 g/mol |

IUPAC名 |

sodium;antimony(5+);hexafluoride |

InChI |

InChI=1S/6FH.Na.Sb/h6*1H;;/q;;;;;;+1;+5/p-6 |

InChIキー |

HKLMYZVMEYYVBS-UHFFFAOYSA-H |

SMILES |

F[Sb-](F)(F)(F)(F)F.[Na+] |

正規SMILES |

[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Sb+5] |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

Q1: What is the solubility behavior of Sodium hexafluoroantimonate and what factors influence it?

A1: The solubility of this compound was determined at 308 K using the equilibrium method []. Research shows that the concentration of Sodium Fluorine and Hydrogen Fluorine influences its solubility [].

Q2: How does this compound behave under gamma irradiation, and what radicals are formed?

A2: When exposed to gamma radiation, this compound forms a radical with an electron spin resonance (ESR) spectrum suggesting a species of the form O-SbXα, rather than previously proposed structures like SbF5- or SbF62- []. This finding challenges earlier assumptions and contributes to a better understanding of radical formation in this compound.

Q3: Can this compound be used as a catalyst in polymerization reactions?

A3: Yes, this compound serves as a co-initiator in cationic polymerization. For instance, a novel bifunctional allyl tetrahydrothiophenium hexafluoroantimonate salt was synthesized and demonstrated initiation capability in the cationic polymerization of cyclohexene oxide and butyl vinyl ether when combined with a photochemical free radical source []. This highlights the potential of this compound derivatives in controlled polymerization processes.

Q4: Does this compound have applications in glass manufacturing?

A4: this compound is used as a component in glass clarifying agents []. Research indicates its inclusion in a mixture with other compounds enhances bubble removal during glass production, resulting in improved transparency and strength of the final product [].

Q5: How does this compound interact with solid materials containing specific ions?

A5: Interestingly, cationic radon in 1,1,2-trichlorotrifluoroethane, when interacting with solid materials like Nafion resins and potassium hexafluorophosphate, demonstrates the ability to displace hydrogen, sodium, and potassium ions []. This ion-exchange capability of radon, facilitated by the presence of this compound, provides valuable insight into its chemical behavior and potential applications in separation techniques.

Q6: Are there alternative compounds to this compound in specific applications?

A6: Indeed, alternatives to this compound exist. For instance, in photoelectrochemical etching of silicon, researchers have explored other fluoride-containing salts like tetrabutylammonium tetrafluoroborate, tetrabutylammonium hexafluorophosphate, tetrabutylammonium trifluoromethylsulfonyl, potassium hexafluoroarsenate as potential substitutes []. This exploration of alternative compounds aims to improve process efficiency and address potential limitations associated with using this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。